molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9

N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2395453
CAS No.: 338401-03-9
M. Wt: 407.135
InChI Key: AYMPQARHYWSVEE-UHFFFAOYSA-N
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Description

N-(5-iodo-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features both iodine and trifluoromethyl functional groups. These groups are known for their significant impact on the compound’s chemical properties and biological activities. The compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4

Properties

IUPAC Name

1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPQARHYWSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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